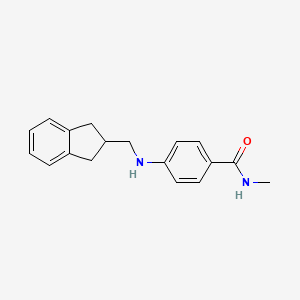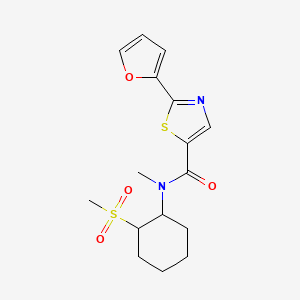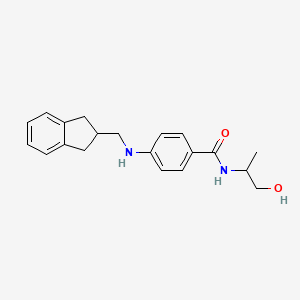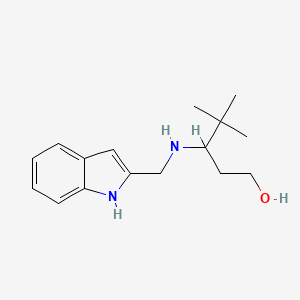![molecular formula C15H20N4O B7038036 2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B7038036.png)
2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the pyrrolidine ring, and finally, the coupling of these rings with the pyridine core.
Pyrazole Synthesis: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone under acidic conditions.
Pyrrolidine Synthesis: The pyrrolidine ring can be formed through the reaction of an appropriate amine with a ketone or aldehyde, followed by reduction.
Coupling Reaction: The final step involves coupling the pyrazole and pyrrolidine rings with the pyridine core using a suitable coupling agent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole and pyrrolidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the nitrogen atoms can yield amines .
Scientific Research Applications
2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine involves its interaction with specific molecular targets in biological systems. The pyrazole and pyrrolidine rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(5-methyl-1H-pyrazol-4-yl)pyridine: This compound is similar in structure but lacks the pyrrolidine ring.
2-methyl-3-(1H-pyrazol-5-yl)pyridine: Similar but with a different substitution pattern on the pyrazole ring.
3-(1H-pyrazol-5-yl)pyridine: Lacks the methyl group on the pyridine ring.
Uniqueness
The uniqueness of 2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine lies in its combination of the pyrazole, pyrrolidine, and pyridine rings, which confer specific chemical and biological properties that are not present in the similar compounds .
Properties
IUPAC Name |
2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-8-17-18-14(11)10-19-7-5-13(9-19)20-15-4-3-6-16-12(15)2/h3-4,6,8,13H,5,7,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMXPSOWUAOFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)CN2CCC(C2)OC3=C(N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-2,2-dimethyl-N-[(3-pyridin-2-ylphenyl)methyl]oxan-4-amine](/img/structure/B7037961.png)

![N-ethyl-2,2-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]oxan-4-amine](/img/structure/B7037985.png)

![(3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine](/img/structure/B7037996.png)

![7-fluoro-1-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7038008.png)
![N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide](/img/structure/B7038019.png)
![1-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-3,5-dihydro-2H-4,1-benzoxazepine](/img/structure/B7038034.png)
![1-[cyclopropyl(2,3-dihydro-1H-inden-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B7038037.png)
![4-[(3-fluorophenyl)methyl]-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B7038039.png)
![[(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(2S,4S)-1,2-dimethylpiperidin-4-yl]methanone](/img/structure/B7038053.png)

![[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-[3-(hydroxymethyl)-3-propylpyrrolidin-1-yl]methanone](/img/structure/B7038064.png)
